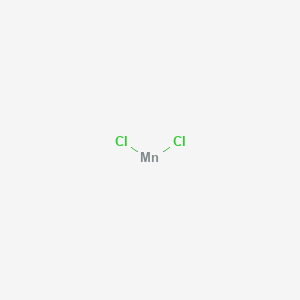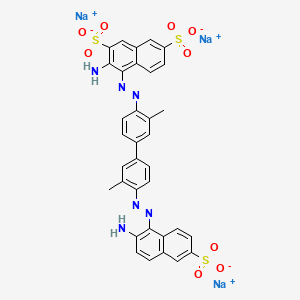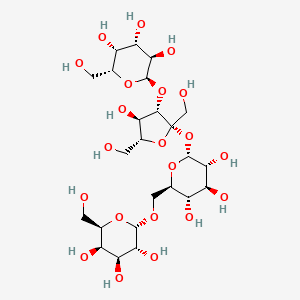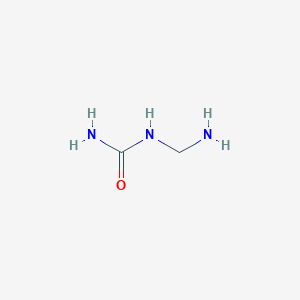
Manganous chloride
Vue d'ensemble
Description
Manganese (II) chloride is a weak Lewis acid. It is an odorless pink solid, soluble in water, but insoluble in most organic solvents .
Synthesis Analysis
Manganese (II) chloride can be synthesized using various methods. One method involves solubilizing MnCl2·4H2O in ethanol and a 50% diluted ethanol solution . Another method involves a gel formation process followed by calcination at 400 °C and 700 °C .Molecular Structure Analysis
Manganese (II) chloride has a molecular formula of Cl2Mn . The crystal structure of manganese (II) chloride tetrahydrate, β-MnCl2·4H2O, has been confirmed through single-crystal X-ray diffraction .Chemical Reactions Analysis
Manganese (II) chloride reacts with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese (II) chloride is a pink crystalline solid that is highly soluble in water . It has a density of 2.98 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Biological Research
Manganese dichloride is used as a source of manganese in biological research . It plays a crucial role in various biological processes, including enzyme activation, metabolism, and cellular signaling .
Production of Dry Cell Batteries
Manganese dichloride is used in the production of dry cell batteries . It serves as an important component in the making of the cathode of a battery .
Precursor to Antiknock Compound
Manganese dichloride acts as a precursor to the antiknock compound . Antiknock compounds are used to reduce knocking in internal combustion engines and improve the efficiency of fuel.
Dyeing and Disinfecting
In industrial applications, manganese dichloride is used for dyeing and disinfecting . It helps in the production of dyes and is used as a disinfectant in water treatment processes.
Purification of Natural Gas
Manganese dichloride is used in the purification of natural gas . It helps in removing sulfur compounds from the natural gas, thus improving its quality and usability.
Drying Agent for Linseed Oil
Manganese dichloride serves as a drying agent for linseed oil . It accelerates the drying process when linseed oil is used in paints and varnishes.
Enhanced Magnetic Resonance Imaging
Manganese dichloride has been studied for its potential as a neuronal contrast agent for enhanced magnetic resonance imaging . This could improve the visibility and detail of neuronal structures in MRI scans.
Materials and Coordination Chemistry
Manganese dichloride is used as a precursor for the solvothermal synthesis of various materials . These include cathode materials, manganese titanite, ferrite, nanoparticles, polyoxometallates, metal-organic frameworks, single-molecule magnets, magnetic coordination polymers, magnetic coordination clusters, and other magnetic Mn(II) complexes .
Safety And Hazards
Propriétés
IUPAC Name |
dichloromanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFNIEUTAYBVOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13446-34-9 (tetrahydrate), 20603-88-7 (dihydrate), 16397-91-4 (Parent) | |
| Record name | Manganese chloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
125.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese dichloride | |
CAS RN |
7773-01-5 | |
| Record name | Manganese dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese chloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Manganese dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

